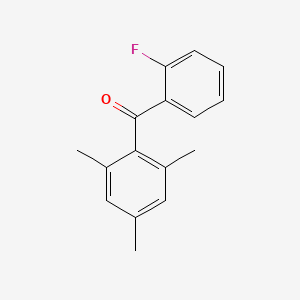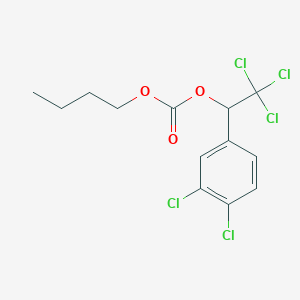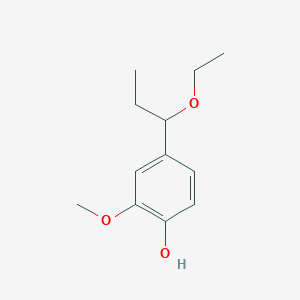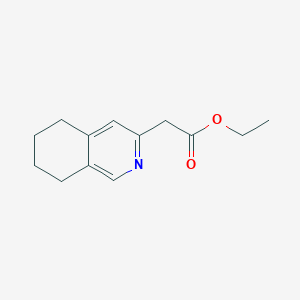
Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a tetrahydroisoquinoline core with an ethyl acetate group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate typically involves the reaction of 5,6,7,8-tetrahydroisoquinoline with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.
Scientific Research Applications
Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are crucial for cell cycle regulation and DNA synthesis . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A parent compound with similar structural features but without the ethyl acetate group.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with a sulfur-containing ring fused to the isoquinoline core.
Uniqueness
Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate is unique due to the presence of the ethyl acetate group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
63797-27-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(5,6,7,8-tetrahydroisoquinolin-3-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h7,9H,2-6,8H2,1H3 |
InChI Key |
CYCJBHIBWPZJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C2CCCCC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

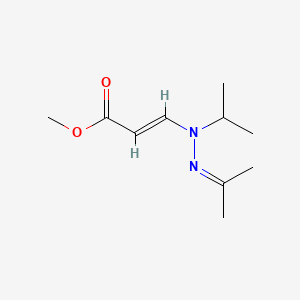
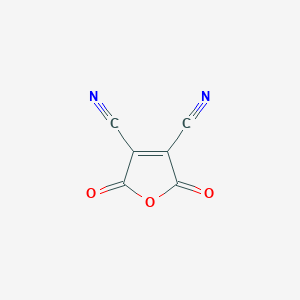
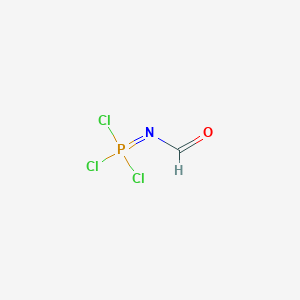
![7-[1-(3-Hydroxyoctyl)-3-oxopyrrolidin-2-yl]heptanoic acid;hydrochloride](/img/structure/B14510402.png)

